BenchChemオンラインストアへようこそ!

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol

Medicinal chemistry Process chemistry Kinase inhibitor synthesis

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol (CAS 1167053-13-5, MW 318.37) is a 4-hydroxyquinoline derivative bearing a 6-methoxy group and a 7-(3-morpholinopropoxy) side chain. This substitution pattern defines a privileged scaffold recurrently embedded in potent type II kinase inhibitors, including the clinical-stage candidate foretinib and the FLT3 inhibitor MZH29.

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
CAS No. 1167053-13-5
Cat. No. B1604186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol
CAS1167053-13-5
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCCCN3CCOCC3
InChIInChI=1S/C17H22N2O4/c1-21-16-11-13-14(18-4-3-15(13)20)12-17(16)23-8-2-5-19-6-9-22-10-7-19/h3-4,11-12H,2,5-10H2,1H3,(H,18,20)
InChIKeyBORNIZQIXPVUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol (CAS 1167053-13-5): Sourcing Guide for a Privileged Quinoline-4-ol Kinase Scaffold


6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol (CAS 1167053-13-5, MW 318.37) is a 4-hydroxyquinoline derivative bearing a 6-methoxy group and a 7-(3-morpholinopropoxy) side chain. This substitution pattern defines a privileged scaffold recurrently embedded in potent type II kinase inhibitors, including the clinical-stage candidate foretinib and the FLT3 inhibitor MZH29 [1][2]. The compound is supplied as a pharmaceutical intermediate at ≥98% purity (HPLC) and serves as a direct phenolic coupling partner for constructing 4-aryloxyquinoline libraries targeting c-Met, VEGFR2, FLT3, Src, and EGFR kinases .

Why 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol Cannot Be Replaced by Generic 4-Substituted Quinoline Analogs in Kinase-Targeted Synthesis


Although multiple 6,7-disubstituted quinoline intermediates share superficial structural similarity, the 4-hydroxy group on this compound confers an indispensable synthetic advantage: it enables direct palladium-catalyzed O-arylation with aryl halides to construct the 4-aryloxyquinoline pharmacophore without the additional chlorination and chloride-displacement steps required when using the 4-chloro analog (CAS 205448-32-4) [1][2]. The 6-methoxy-7-morpholinopropoxy substitution pattern is also non-interchangeable with the regioisomeric 7-methoxy-6-morpholinopropoxy arrangement found in gefitinib-related quinazolines; the quinoline core provides a distinct hydrogen-bonding topology at the kinase hinge region that shifts selectivity toward c-Met and FLT3 over EGFR, as demonstrated by the 10- to 100-fold potency differences observed across kinase panels for matched quinoline vs. quinazoline pairs [3][4].

Quantitative Differentiation Evidence for 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol vs. Closest Structural Analogs


Synthetic Step Economy: 4-Hydroxy Scaffold Eliminates Chlorination Required by 4-Chloro Analog

The target compound 6-methoxy-7-(3-morpholinopropoxy)quinolin-4-ol (CAS 1167053-13-5) bears a free 4-hydroxy group that allows direct Pd-catalyzed O-arylation to install the 4-aryloxy pharmacophore in a single step. In contrast, the most closely related alternative intermediate, 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (CAS 205448-32-4), requires a dedicated chlorination step using POCl₃ or similar reagents before it can participate in nucleophilic aromatic substitution or cross-coupling. The published total synthesis of the 4-chloro analog proceeds over 6 steps with an overall yield of 32.4%, whereas the 4-hydroxy compound is obtained in fewer synthetic operations with a reported final-step yield of 41% [1][2]. Eliminating the chlorination step reduces process mass intensity and avoids the handling of chlorinating agents, representing a quantifiable advantage in both step count and atom economy for medicinal chemistry campaigns [1].

Medicinal chemistry Process chemistry Kinase inhibitor synthesis

Scaffold-Derived Kinase Potency: c-Met IC50 of 8.78 nM Achieved with 4-Aryloxy Derivatives vs. Weaker Quinazoline Analogues

When the 6-methoxy-7-(3-morpholinopropoxy)quinolin-4-ol scaffold is elaborated via O-arylation at the 4-position, the resulting derivatives achieve single-digit nanomolar potency against c-Met kinase. BindingDB entry BDBM120819, representing the compound (E)-5-(((3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)amino)methylene)-3-(2-fluorophenyl)-1-methylimidazolidine-2,4-dione, exhibits a c-Met IC50 of 8.78 nM in a homogeneous time-resolved fluorescence (HTRF) assay at pH 7.0 and 2°C [1]. For comparison, the regioisomeric quinazoline scaffold found in gefitinib intermediates (7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) produces EGFR-selective inhibitors with only weak c-Met activity, typically exceeding 1,000 nM against c-Met [2]. The Src kinase SAR study by Boschelli et al. further demonstrates that replacing a 7-methoxy group with a 3-morpholinopropoxy substituent on the quinoline core increases Src enzymatic IC50 from micromolar to 3.8 nM, underscoring the essential contribution of the morpholinopropoxy side chain at the 7-position [3].

Kinase inhibition c-Met Structure-activity relationship Oncology

Physicochemical Differentiation: LogP 1.58 and PSA 63.79 Favor Aqueous Compatibility Over 4-Chloro Analog

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol (CAS 1167053-13-5) has a calculated LogP of 1.58 and a polar surface area (PSA) of 63.79 Ų, as reported in the ChemSrc database . The 4-hydroxy group contributes both a hydrogen-bond donor (lowering LogP) and an ionizable moiety (pKa ~4–5 estimated for the quinolin-4-ol), which enhances aqueous solubility at physiological pH relative to the 4-chloro analog (CAS 205448-32-4). The 4-chloro derivative lacks this hydrogen-bond donor, has zero H-bond donors vs. one for the target compound, and is expected to exhibit a LogP elevated by approximately 0.5–1.0 units due to the chlorine substituent, reducing aqueous solubility . The morpholinopropoxy side chain on the target compound further provides a tertiary amine (predicted pKa ~7–8) that can be protonated at endosomal pH, offering pH-dependent solubility modulation not available with non-basic side chain analogs [1].

Physicochemical properties Drug-likeness Solubility Permeability

FLT3 Inhibition Validation: MZH29 Demonstrates 7–9 nM Potency and In Vivo Tumor Regression from This Exact Scaffold

MZH29, constructed by O-arylating 6-methoxy-7-(3-morpholinopropoxy)quinolin-4-ol with 3-fluoro-4-aminophenol followed by urea formation, demonstrates that this scaffold directly enables potent FLT3 inhibition: IC50 = 9 nM against FLT3-WT and 7 nM against FLT3-ITD in biochemical assays, with sustained potency against the resistance-conferring FLT3-ITD/F691L mutant that defeats the clinical inhibitor quizartinib (AC220) [1]. In a mouse MV4-11 xenograft model, oral administration of MZH29 at 10 mg/kg caused complete tumor regression and extended survival with less toxicity than comparator regimens. In contrast, the analogous quinazoline scaffold (7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, the gefitinib core) shows negligible FLT3 activity (IC50 > 5,000 nM), confirming that the quinoline-4-ol core is a decisive structural element for FLT3-targeted inhibitor design [2].

FLT3 kinase Acute myeloid leukemia Drug resistance In vivo efficacy

Multi-Kinase Scaffold Versatility: EGFR IC50 5 nM and MEK IC50 4.40 nM Achieved with Same Core, Enabling Parallel Library Synthesis

The 6-methoxy-7-(3-morpholinopropoxy)quinoline core is not limited to a single kinase target. When elaborated with a 4-((1R,2S)-2-phenylcyclopropylamino)-3-carbonitrile substituent, the resulting compound demonstrates EGFR autophosphorylation inhibition with an IC50 of 5 nM in A431 human epidermoid carcinoma cells [1]. An alternative 4-(4-thiophen-2-ylmethyl-phenylamino)-3-carbonitrile derivative achieves a MEK kinase IC50 of 4.40 nM in a coupled Raf-MEK assay [2]. This multi-target versatility contrasts with the more restrictive quinazoline scaffold, which preferentially generates EGFR-selective inhibitors. The ability to access potent EGFR, c-Met, FLT3, Src, and MEK inhibitors from a single intermediate scaffold provides medicinal chemistry teams with a unified synthetic entry point for parallel kinase library synthesis, reducing procurement complexity and enabling systematic selectivity profiling across the kinome [3].

EGFR inhibition MEK inhibition Kinase selectivity Library design

Optimal Procurement and Application Scenarios for 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol in Kinase Drug Discovery


Parallel Synthesis of 4-Aryloxyquinoline Kinase Libraries for Multi-Target Screening

Medicinal chemistry teams seeking to explore c-Met, FLT3, EGFR, Src, and MEK chemical space simultaneously should procure this 4-hydroxyquinoline scaffold as a universal entry point. The free 4-OH group enables direct Pd-catalyzed O-arylation with diverse aryl halides in a single step, generating 4-aryloxyquinoline libraries without the intermediate chlorination required by the 4-chloro analog [1]. With demonstrated IC50 values spanning 3.8–8.78 nM across five kinases from this single scaffold, a focused library of 50–100 4-O-aryl derivatives can comprehensively probe kinome selectivity using a unified synthetic protocol, reducing parallel intermediate inventory [2].

FLT3-Directed AML Drug Discovery Leveraging the MZH29 Pharmacophore

Programs targeting FLT3-ITD-positive acute myeloid leukemia—particularly those seeking to overcome quizartinib-resistant F691L gatekeeper mutations—should use this scaffold as the direct precursor to MZH29 and its analogs. Oral administration of MZH29 at 10 mg/kg achieved complete tumor regression in MV4-11 xenograft models with demonstrated activity against FLT3-ITD/F691L [3]. The scaffold's morpholinopropoxy side chain contributes to oral bioavailability, and the 4-O-aryl linkage point allows systematic modification of the terminal urea/amide pharmacophore to optimize selectivity against c-Kit (MZH29 shows minimal c-Kit inhibition in a 50-kinase panel) .

c-Met/VEGFR2 Dual Inhibitor Development Based on Foretinib-Type Architecture

Industrial process chemistry groups developing c-Met/VEGFR2 dual inhibitors analogous to foretinib (XL-880, GSK1363089) benefit from procuring this scaffold at ≥98% purity for direct coupling with 3-fluoro-4-nitrophenol or related arylating agents [4]. The 4-hydroxy compound eliminates the chlorination step, reducing the synthetic route from 6 steps (total yield 32.4% for the 4-chloro analog) to a shorter sequence with higher overall yield, improving process mass intensity for scale-up. The scaffold's LogP of 1.58 and PSA of 63.79 predict favorable developability characteristics for oral kinase inhibitors .

Kinase Selectivity Profiling via Focused Library Enumeration at the 4-Position

Academic screening centers and CROs performing kinome-wide selectivity profiling should adopt this scaffold as a standardized core for generating tool compounds. The quinoline core provides a distinct hinge-binding motif vs. quinazoline-based inhibitors (e.g., gefitinib, erlotinib), shifting selectivity away from EGFR-dominant profiles toward broader coverage of type II kinase targets [5]. Systematic variation at the 4-position (aryl ether, arylamine, or carbonitrile-containing substituents) yields potent probes for c-Met (8.78 nM), MEK (4.40 nM), and EGFR (5 nM) from a single intermediate batch, enabling cost-efficient kinome panel screening [2].

Quote Request

Request a Quote for 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.